molecular formula C12H13NO B080324 4-Benzyl-3,5-dimethylisoxazole CAS No. 10557-84-3

4-Benzyl-3,5-dimethylisoxazole

Cat. No. B080324
CAS RN: 10557-84-3
M. Wt: 187.24 g/mol
InChI Key: JPBOUNOVBOOVFY-UHFFFAOYSA-N
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Description

4-Benzyl-3,5-dimethylisoxazole is a chemical compound of the isoxazole family that has been the subject of considerable scientific research in recent years. This compound has shown promise in a variety of applications, particularly in the field of neuroscience, where it has been studied for its potential use in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 4-Benzyl-3,5-dimethylisoxazole is not yet fully understood, but it is believed to act through a variety of pathways. One proposed mechanism is that it acts as an antioxidant, scavenging free radicals and preventing oxidative damage to neurons. It may also act through other pathways, such as modulating the activity of ion channels or regulating the expression of certain genes.
Biochemical and Physiological Effects:
Studies have shown that 4-Benzyl-3,5-dimethylisoxazole has a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes involved in antioxidant defense, as well as to reduce levels of inflammatory cytokines. It has also been shown to improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Benzyl-3,5-dimethylisoxazole in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have low toxicity, making it a potentially safe compound to work with. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to design experiments to test its efficacy.

Future Directions

There are a number of potential future directions for research into 4-Benzyl-3,5-dimethylisoxazole. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of stroke, where it may help to protect neurons from damage caused by ischemia. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 4-Benzyl-3,5-dimethylisoxazole involves the reaction of benzylideneacetone with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. This reaction results in the formation of the isoxazole ring, which is then further modified to produce the final product.

Scientific Research Applications

Research into the potential applications of 4-Benzyl-3,5-dimethylisoxazole has primarily focused on its use in the treatment of neurological disorders. Studies have shown that this compound has the potential to act as a neuroprotective agent, protecting neurons from damage caused by oxidative stress and other factors.

properties

CAS RN

10557-84-3

Product Name

4-Benzyl-3,5-dimethylisoxazole

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-benzyl-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C12H13NO/c1-9-12(10(2)14-13-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3

InChI Key

JPBOUNOVBOOVFY-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)CC2=CC=CC=C2

Canonical SMILES

CC1=C(C(=NO1)C)CC2=CC=CC=C2

synonyms

4-Benzyl-3,5-dimethylisoxazole

Origin of Product

United States

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